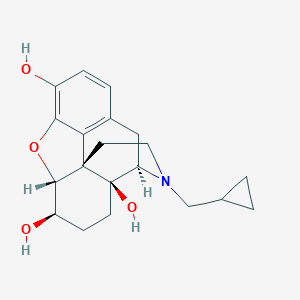

6beta-Naltrexol

Overview

Description

AIKO-150, also known as 6β-Hydroxynaltrexone, is a peripherally-selective opioid receptor antagonist. It is a major active metabolite of naltrexone, formed by hepatic dihydrodiol dehydrogenase enzymes. AIKO-150 has been studied for its potential to treat opioid-induced constipation without precipitating withdrawal symptoms or interfering with opioid pain relief .

Preparation Methods

AIKO-150 is synthesized through the hepatic metabolism of naltrexone. The process involves the action of dihydrodiol dehydrogenase enzymes, which convert naltrexone into its active metabolite, AIKO-150

Chemical Reactions Analysis

AIKO-150 undergoes various chemical reactions, including:

Oxidation: AIKO-150 can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert AIKO-150 back to its parent compound, naltrexone.

Substitution: AIKO-150 can undergo substitution reactions, where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action

6β-Naltrexol primarily acts as a neutral antagonist at the mu-opioid receptor (MOR), with a binding affinity (K_i) of approximately 2.12 nM for MOR, 7.24 nM for the kappa-opioid receptor (KOR), and 213 nM for the delta-opioid receptor (DOR) . This selectivity allows it to inhibit opioid effects without inducing withdrawal symptoms, making it advantageous in treating opioid-related conditions.

Pharmacokinetics

The elimination half-life of 6β-naltrexol ranges from 12 to 18 hours, indicating a prolonged action compared to other opioid antagonists . It is metabolized through hepatic pathways, resulting in higher plasma concentrations than its parent compound, naltrexone .

Clinical Applications

1. Opioid-Induced Constipation

One of the most promising applications of 6β-naltrexol is in managing opioid-induced constipation (OIC). Clinical studies have demonstrated that it effectively blocks morphine-induced gastrointestinal slowing without affecting analgesia or causing withdrawal symptoms. In a randomized controlled trial, 6β-naltrexol was administered to opioid-naïve subjects, showing a median effective dose (ED50) of approximately 3 mg for inhibiting gastrointestinal transit .

2. Treatment of Opioid Dependence

Due to its neutral antagonist properties, 6β-naltrexol may be beneficial in treating opioid dependence. Unlike naloxone and naltrexone, which can precipitate withdrawal symptoms in dependent individuals, 6β-naltrexol has shown minimal withdrawal effects even at high doses . This characteristic could make it a safer option for managing opioid overdose and addiction.

3. Alcohol Dependence

Research indicates that serum levels of 6β-naltrexol correlate with alcohol responses in patients undergoing treatment for alcohol dependence. Higher levels were associated with increased sedation ratings before and after alcohol administration . This suggests potential applications in alcohol use disorder management, possibly enhancing the efficacy of naltrexone therapy.

Case Studies and Research Findings

Mechanism of Action

AIKO-150 acts as a neutral antagonist at the mu opioid receptor. It binds to the receptor without activating it, thereby blocking the effects of opioid agonists. This mechanism allows AIKO-150 to relieve opioid-induced constipation without precipitating withdrawal symptoms. The molecular targets and pathways involved include the mu opioid receptor and associated signaling pathways .

Comparison with Similar Compounds

AIKO-150 is similar to other opioid receptor antagonists, such as naltrexone, naloxone, and their derivatives. AIKO-150 is unique in its ability to selectively target peripheral opioid receptors without crossing the blood-brain barrier. This selectivity reduces the risk of precipitating withdrawal symptoms and allows for effective treatment of opioid-induced side effects .

Similar compounds include:

- Naltrexone

- Naloxone

- Naltrexamine

- Naloxol

These compounds share similar structures and mechanisms of action but differ in their selectivity and potency at opioid receptors.

Biological Activity

6β-Naltrexol is a metabolite of naltrexone, known for its unique pharmacological profile as a peripherally selective opioid antagonist. This article delves into its biological activity, pharmacokinetics, and potential therapeutic applications, supported by relevant studies and data.

Overview of 6β-Naltrexol

6β-Naltrexol is formed through the biotransformation of naltrexone, which is extensively used as an opioid antagonist in the treatment of opioid dependence and alcohol use disorder. Unlike its parent compound, 6β-naltrexol exhibits a distinct action profile that allows it to selectively antagonize peripheral opioid receptors while sparing central nervous system effects.

6β-Naltrexol functions primarily as a neutral antagonist at mu-opioid receptors. Its structural characteristics contribute to its limited ability to cross the blood-brain barrier, resulting in peripheral selectivity. This property makes it particularly interesting for managing opioid-induced side effects without compromising analgesic efficacy.

Comparative Potency

Research indicates that 6β-naltrexol is approximately:

- Equipotent to naloxone in blocking morphine-induced antinociception.

- 4.5 to 10 times less potent than naltrexone in similar contexts .

Key Findings from Studies

-

Pilot Study on Safety and Tolerability :

- A study involving healthy subjects administered escalating doses of 6β-naltrexol revealed an elimination half-life of approximately 11.1 hours .

- The median effective dose (ED50) for blocking morphine-induced gastrointestinal (GI) slowing was found to be around 3 mg , with no significant impact on morphine's analgesic effects at doses up to 20 mg .

- In Vivo Characterization :

- Clinical Implications :

Opioid-Induced Bowel Dysfunction

A notable study evaluated the efficacy of 6β-naltrexol in patients suffering from OIC. The findings suggested that:

- Patients treated with 6β-naltrexol experienced significant improvements in GI motility compared to those receiving placebo.

- This effect was attributed to its peripheral selectivity, which minimized adverse effects commonly associated with other opioid antagonists like cramping and diarrhea .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 6β-naltrexol has been characterized through various studies:

- After oral administration of naltrexone, the urinary concentration ratio of 6β-naltrexol to naltrexone was approximately 10:1 , indicating extensive metabolism .

- Serum levels of both compounds showed high inter-individual variability, suggesting that patient-specific factors may influence therapeutic outcomes .

Data Summary Table

| Parameter | Value |

|---|---|

| Elimination Half-Life | 11.1 hours |

| ED50 (GI Slowing) | ~3 mg |

| Potency (vs Naltrexone) | 4.5 - 10 times less potent |

| Urinary Concentration Ratio | ~10:1 (6β-Naltrexol:Naltrexone) |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 6β-naltrexol in biological matrices, and how do they address sensitivity and specificity?

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with electrospray ionization (ESI) is the gold standard for quantifying subnanogram-per-milliliter concentrations of 6β-naltrexol in plasma. Key methodological steps include:

- Liquid-liquid extraction to isolate analytes from plasma.

- Isocratic elution using formic acid and methanol on an ODS-AQ column for chromatographic separation.

- Positive ion mode ESI-MS/MS with collision-induced dissociation for detection.

This method achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL and inter-assay precision <13% across human, rat, and rabbit plasma . Cross-validation with gas chromatography-mass spectrometry (GC-MS) ensures reliability .

Q. What experimental models are appropriate for studying 6β-naltrexol’s pharmacokinetics and opioid receptor interactions?

- In vivo models : Rhesus monkeys are used to compare 6β-naltrexol’s potency against naltrexone and 6α-naltrexol in morphine-dependent subjects, leveraging behavioral assays (e.g., withdrawal precipitation) .

- In vitro systems : Cell membranes expressing μ-opioid receptors (MOR) are employed to assess basal signaling via GTPγS binding and cAMP modulation, distinguishing 6β-naltrexol as a neutral antagonist .

Q. How does 6β-naltrexol’s metabolic pathway influence its pharmacokinetic profile compared to naltrexone?

6β-naltrexol is the primary active metabolite of naltrexone, formed via hepatic reduction. Key considerations:

- Species differences : Rabbits exhibit lower unconjugated 6β-naltrexol levels than humans, necessitating species-specific pharmacokinetic modeling .

- Dose proportionality : Doubling naltrexone doses (50 mg vs. 100 mg/day) linearly increases 6β-naltrexol serum levels in humans, with a 4-fold interindividual variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for 6β-naltrexol across species and dosing regimens?

Contradictions arise from species-specific metabolism (e.g., rabbits vs. humans) and dose-dependent kinetics. Methodological strategies include:

- Population pharmacokinetic (PPK) modeling to account for covariates like weight, age, and renal/hepatic function .

- Cross-species validation using LC-MS/MS to ensure assay consistency .

- Mechanistic modeling of metabolite conjugation rates to explain lower free 6β-naltrexol in certain species .

Q. What experimental approaches differentiate 6β-naltrexol’s neutral antagonist activity from inverse agonism at MOR?

- In vitro assays : Measure basal GTPγS binding in untreated vs. morphine-pretreated cells. Neutral antagonists (e.g., 6β-naltrexol) suppress MOR signaling only after receptor priming, unlike inverse agonists .

- In vivo withdrawal models : Compare withdrawal severity in morphine-dependent mice; 6β-naltrexol induces milder symptoms than naloxone due to its neutral profile .

Q. How should researchers design studies to investigate 6β-naltrexol’s modulation of alcohol responses while controlling for interindividual variability?

- Within-subjects designs : Administer randomized naltrexone doses (0, 50, 100 mg/day) with alcohol challenges (none, moderate, high doses) to isolate 6β-naltrexol’s effects .

- Covariate analysis : Stratify subjects by serum 6β-naltrexol levels and genetic polymorphisms (e.g., OPRM1) to explain variability in sedation and alcohol "liking" .

Q. What methodological challenges arise in developing transdermal delivery systems for 6β-naltrexol, and how can they be addressed?

- Hydrolysis stability : Codrugs (e.g., linked to hydroxybupropion) require stability testing in skin models to ensure controlled release .

- Permeation assays : Use hairless guinea pig skin to evaluate flux and metabolite conversion rates .

Q. What statistical methods are optimal for analyzing dose-response relationships in 6β-naltrexol studies with small sample sizes?

- Non-linear mixed-effects modeling (NONMEM) : Accommodates sparse sampling and interindividual variability in PPK studies .

- Bootstrapping : Validates confidence intervals for LC-MS/MS assay precision .

Q. Data Presentation and Reproducibility Guidelines

- Supporting Information : Provide raw LC-MS/MS chromatograms, pharmacokinetic parameters, and receptor binding curves as supplementary files, adhering to journal standards for reproducibility .

- Conflict Resolution : Explicitly address contradictory findings (e.g., species-specific metabolism) in the Discussion section, citing methodological limitations .

Properties

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNEHKORQFVQJ-PYIJOLGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197942 | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49625-89-0, 20410-98-4 | |

| Record name | β-Naltrexol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49625-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Naltrexol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049625890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20410-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 49625-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.BETA.-NALTREXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0W963M37T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.